4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane
Overview
Description
The compound of interest, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and catalysis. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been synthesized and analyzed, indicating the relevance of this class of compounds in various chemical reactions and their potential utility in synthetic chemistry .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. For instance, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via a continuous flow process from trimethylsilylpropyne and isopropyl pinacol borate, showcasing the adaptability of synthesis methods for these compounds .
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized by various methods, including single-crystal X-ray diffraction. For example, the molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved, showing a tetracoordinated boron atom .
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . The versatility of these compounds is further demonstrated by their ability to form co-crystals with other molecules, as seen in the structural study of pyrene derivatives substituted with dioxaborolane .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into their solid-state properties, such as lattice parameters and crystal density . The reactivity of these compounds can be attributed to the boron center, which can act as a Lewis acid in various chemical transformations . The structural versatility of these compounds, as evidenced by their ability to form different polymorphs and co-crystals, suggests a range of intermolecular interactions that can be exploited in materials science and catalysis .
Scientific Research Applications
1. Inhibitory Activity Against Serine Proteases
The synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, including 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, has been explored. These compounds displayed inhibitory activity against serine proteases like thrombin, which are significant in medical research (Spencer et al., 2002).
2. Characterization in Crystallography
A study on the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane revealed its crystallization in the monoclinic space group. This compound's detailed characterization contributes to our understanding of molecular structures in crystallography (Coombs et al., 2006).
3. Synthesis of Boron-Containing Stilbenes
Research into the synthesis of pinacolylboronate-substituted stilbenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives showed potential for creating new materials for liquid crystal display (LCD) technology. These compounds also hold promise in identifying potential therapeutics for neurodegenerative diseases (Das et al., 2015).
4. Electrochemical Properties
A study on the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, showed these compounds have lower oxidation potentials and are useful in anodic substitution reactions (Tanigawa et al., 2016).
5. Application in Detection of H2O2 in Cells
A new 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) has been synthesized, displaying sensitivity and selectivity for hydrogen peroxide (H2O2), making it useful for detecting H2O2 in living cells (Nie et al., 2020).
6. Synthesis of Polyenes and Silicon-Based Drugs
The development of a new building block using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane for the synthesis of silicon-based drugs demonstrates its application in the pharmaceutical industry (Büttner et al., 2007).
7. Continuous Flow Synthesis for Propargylation
A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane illustrates its application in creating a key propargylation reagent, highlighting the compound's relevance in chemical manufacturing (Fandrick et al., 2012).
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGBWPMWUZSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452643 | |
Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane | |
CAS RN |
143825-84-7 | |
Record name | 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylvinylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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